7-Amino-1,6-naphthyridin-2(1H)-one
Overview
Description
7-Amino-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
c-Met Kinase Inhibition
7-Amino-1,6-naphthyridin-2(1H)-one derivatives have been studied for their role as c-Met kinase inhibitors. Specifically, the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework, through conformational constraining, led to the discovery of a new class of c-Met kinase inhibitors. These derivatives exhibit potent inhibitory activity against TPR-Met phosphorylation and cell proliferation in certain cancer cells at low micromolar concentrations (Wang et al., 2013).
Protein Tyrosine Kinase Inhibition
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, related to the this compound motif, are identified as selective inhibitors of protein tyrosine kinases, particularly c-Src. These compounds showed a high degree of correlation of activities against different kinases, with c-Src being generally the most sensitive to structural changes (Thompson et al., 2000).
Biomedical Applications
The biomedical applications of 1,6-naphthyridin-2(1H)-ones are vast. This group of compounds includes ligands for various receptors in the body. Over 17,000 compounds within this family have been identified in scientific literature, most of which are included in patents. These compounds are highly diverse in terms of their substituents and have been synthesized through various methods (Oliveras et al., 2021).
Structural Characterization and Antiproliferative Activity
Some derivatives of this compound, such as N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, have been structurally characterized and exhibit antiproliferative activity towards breast cancer cell lines. The structural properties of these derivatives can be significant in the development of novel pharmaceutical compounds (Guillon et al., 2017).
Application in Biomolecular Interactions
The incorporation of fluorescent amino acids derived from 1,6-naphthyridin-2(1H)-one based fluorophores into peptides has been used for the ratiometric detection of biomolecular interactions. This demonstrates the compound's potential in bioanalytical and diagnostic applications, especially in sensing changes in protein interactions (Yokoo et al., 2019).
Properties
IUPAC Name |
7-amino-1H-1,6-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPBYJUVGZAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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